molecular formula C16H10Cl2N2O4 B2514699 5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole CAS No. 338756-56-2

5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole

Cat. No. B2514699
CAS RN: 338756-56-2
M. Wt: 365.17
InChI Key: WVQJUDOJTOCZKZ-QPJJXVBHSA-N
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Description

The compound "5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole" is a chemically synthesized molecule that appears to be related to various research areas, including pharmaceuticals and materials science. The structure of the compound suggests it contains a furan moiety, a 1,2-oxazole ring, and nitro and chloro substituents, which may contribute to its biological activity or physical properties.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through a two-step sequence involving the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes, followed by acidic treatment to yield 2,5-disubstituted furans . This method has been successfully applied to synthesize pharmaceutical targets such as YC-1. Similarly, the synthesis of oxazole derivatives, like the hypolipidemic agent ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, involves the creation of 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid, which have shown significant biological activity in animal models .

Molecular Structure Analysis

The molecular structure of the compound includes a furan ring, which is known to react with nitrosocarbonyl compounds to form 1,4,2-dioxazine and 1,4,2-dioxazole derivatives . These reactions are temperature-dependent and can lead to different products, indicating that the furan moiety in the compound can undergo various chemical transformations. Additionally, the presence of a 1,2-oxazole ring is significant, as oxazole derivatives have been explored for their energetic properties and potential applications as secondary explosives .

Chemical Reactions Analysis

The reactivity of furan derivatives with nitrosocarbonyl compounds has been studied, showing that they can form dioxazine and dioxazole derivatives . These reactions are influenced by factors such as temperature and solvent, which can affect the yield and isomerization of the products. The compound's nitro group could also participate in chemical reactions, as seen in the synthesis of energetic materials where nitro groups are essential for energetic performance .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and oxazole derivatives can vary widely. For instance, the synthesis of furazan-functionalized 5-nitroimino-1,2,4-triazoles has revealed compounds with high densities, acceptable sensitivities, and good detonation performances, suggesting that the compound may also possess unique energetic properties . Additionally, the synthesis of oxazole derivatives with hypolipidemic activity has shown that these compounds can significantly affect serum cholesterol and triglyceride levels, as well as inhibit platelet aggregation . These findings suggest that the compound "5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole" could have interesting physical and chemical properties that merit further investigation.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Innovations in the synthesis of furan compounds, such as cyclization derivatives of 5-nitro-2-furimidoylhydrazine, have been reported, highlighting methods to create 1,2,4-triazine and 1,2,4-triazole derivatives with potential in various chemical applications (Hirao et al., 1971). These methods underline the versatility of furan derivatives in chemical synthesis.

  • Characterization and Molecular Structure : Detailed quantum chemical analysis of compounds, including oxazole derivatives, has been conducted to understand their structural and electronic properties. Such analyses are critical for applications in material science and pharmacology, as they provide insights into the compounds' behavior in various environments and their interactions with other molecules (Wojciechowski & Płoszaj, 2020).

Applications in Material Science

  • Optical Properties : Research into novel 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents has revealed significant potential in light-emitting materials due to their strong absorption and emission wavelengths. These compounds exhibit promising optical properties that could be harnessed in developing new materials for electronic and photonic devices (Katariya et al., 2021).

  • Nonlinear Optical Behavior : The synthesis and evaluation of 4-substituted arylidene-1,3-oxazol-5-ones have shown excellent nonlinear optical properties, making them candidates for optical limiting applications. These findings highlight the compound's relevance in developing new materials for laser protection and optical modulation technologies (Murthy et al., 2013).

Pharmacological Research

  • Antimicrobial and Anti-inflammatory Activities : Various oxazole derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory activities. These studies provide a foundation for further pharmacological research, aiming at the development of new therapeutic agents based on oxazole chemistry (Sokmen et al., 2014). The exploration of these activities underlines the compound's potential in addressing microbial resistance and inflammation-related disorders.

properties

IUPAC Name

5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4/c1-9-16(20(21)22)15(24-19-9)7-4-11-3-6-14(23-11)12-5-2-10(17)8-13(12)18/h2-8H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQJUDOJTOCZKZ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole

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